molecular formula C7H8NaO2S+ B147524 Sodium p-toluenesulfinate CAS No. 824-79-3

Sodium p-toluenesulfinate

Cat. No. B147524
CAS RN: 824-79-3
M. Wt: 179.19 g/mol
InChI Key: KFZUDNZQQCWGKF-UHFFFAOYSA-M
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Description

Sodium p-toluenesulfinate, also known as p-Toluenesulfinic acid sodium salt, is an organic compound . It is a white, water-soluble solid . It is used as an organic building block or intermediate for the preparation of pharmaceuticals and dispersal dyes .


Synthesis Analysis

Sodium p-toluenesulfinate is produced by the neutralization of toluenesulfonic acid with sodium hydroxide . It is also a common product from the reactions of sodium-based reagents with toluenesulfonates . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The molecular formula of Sodium p-toluenesulfinate is C7H7NaO3S . The molecular weight is 194.18 g·mol−1 .


Chemical Reactions Analysis

Sodium p-toluenesulfinate is used in organic chemical reactions as an alkylating agent, non-oxidizing catalyst, intermediate for the synthesis of biologically active compounds, and supporting electrolyte for depositing polypyrrole membranes .


Physical And Chemical Properties Analysis

Sodium p-toluenesulfinate is a white, water-soluble solid . Its molecular formula is C7H7NaO3S and its molecular weight is 194.18 g·mol−1 .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Sodium p-toluenesulfinate is a powerful building block for the synthesis of organosulfur compounds . It has multifaceted synthetic applications and substantial progress has been made over the last decade in its utilization . It is expected to continue to be a valuable resource in the field of organic chemistry.

properties

IUPAC Name

sodium;4-methylbenzenesulfinate
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InChI

InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
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InChI Key

KFZUDNZQQCWGKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO2S
Source PubChem
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Related CAS

536-57-2 (Parent)
Record name Sodium p-tolylsulfinate
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DSSTOX Substance ID

DTXSID3061180
Record name Benzenesulfinic acid, 4-methyl-, sodium salt
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Molecular Weight

178.19 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Sodium p-toluenesulfinate
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Product Name

Sodium p-toluenesulfinate

CAS RN

824-79-3
Record name Sodium p-tolylsulfinate
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Record name Benzenesulfinic acid, 4-methyl-, sodium salt (1:1)
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Record name Benzenesulfinic acid, 4-methyl-, sodium salt
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Record name Sodium toluene-4-sulphinate
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Record name SODIUM P-TOLUENESULFINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of sodium p-toluenesulfinate?

A1: The molecular formula of sodium p-toluenesulfinate is C7H7NaO2S. Its molecular weight is 178.18 g/mol (anhydrous). Commonly encountered as a dihydrate (C7H7NaO2S·2H2O), its molecular weight is 214.21 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize sodium p-toluenesulfinate?

A2: Researchers commonly employ various spectroscopic techniques to characterize sodium p-toluenesulfinate and related compounds. These include:

  • FT-IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic S=O stretching vibrations in sulfones. [, ]
  • NMR Spectroscopy (1H, 13C, DEPT, HSQC, HMBC): Offers detailed structural insights by analyzing the magnetic properties of atomic nuclei. Techniques like DEPT, HSQC, and HMBC further elucidate carbon-hydrogen connectivities. [, ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, providing valuable information about the structure and composition. []

Q3: How is sodium p-toluenesulfinate utilized in organic synthesis?

A3: Sodium p-toluenesulfinate serves as a valuable reagent in numerous organic reactions, including:

  • Nucleophilic Substitution: It acts as a sulfur nucleophile, displacing halides or triflates in various substrates to form sulfones. This property is particularly valuable in preparing diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling reactions. []
  • Addition Reactions: Sodium p-toluenesulfinate participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds in the presence of catalysts like FeCl3 and TMSCl, resulting in β-sulfonation. []
  • Cyclization Reactions: It plays a crucial role in the synthesis of quaternary carbon-centered chromans via the cyclization of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic esters or sulfones. []

Q4: Can you provide an example of a reaction mechanism involving sodium p-toluenesulfinate?

A4: In the palladium-catalyzed coupling of aryl halides with sodium p-toluenesulfinate, the following mechanism is proposed:

    Q5: Is sodium p-toluenesulfinate known to exhibit any catalytic activity?

    A6: Yes, sodium p-toluenesulfinate exhibits catalytic activity in specific reactions. It has been reported to catalyze the cyclotrimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted isocyanurates. [] This catalytic activity is further enhanced when used in conjunction with tetrabutylammonium iodide (TBAI) under solvent-free conditions. []

    Q6: What are some applications of reactions involving sodium p-toluenesulfinate?

    A6: Sodium p-toluenesulfinate plays a crucial role in synthesizing various compounds with diverse applications, including:

    • Pharmaceuticals: Diaryl sulfones synthesized using sodium p-toluenesulfinate have been explored as potential inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor receptor. []
    • Materials Science: Networked polymers with isocyanurate structures, prepared through the cyclotrimerization of diisocyanates catalyzed by sodium p-toluenesulfinate, show potential for high-performance applications due to their excellent thermal stability. []
    • Sensors: Molecularly imprinted films (MIFs) for SPR sensors, prepared via copolymerization using sodium p-toluenesulfinate as a reducing agent, have shown promising results for detecting specific analytes, like theophylline, in various media. []

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